
1,2-Didecanoyl-3-phosphatidic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-dicapryl-sn-glycero-3-phosphate is a 1,2-diacyl-sn-glycero-3-phosphate in which the acyl groups at positions 1 and 2 are specified as capryl (decanoyl). It is a 1,2-diacyl-sn-glycerol 3-phosphate and a decanoate ester. It is a conjugate acid of a 1,2-dicapryl-sn-glycero-3-phosphate(2-).
Aplicaciones Científicas De Investigación
Role in Plant Development and Stress Response
1,2-Didecanoyl-3-phosphatidic acid plays a crucial role in plant development. Studies have shown that phosphatidic acid is a key intermediate in chloroplast membrane lipid biosynthesis, essential for embryo development in plants like Arabidopsis. Any disruption in the biosynthesis pathway leads to embryo lethality, underlining the importance of phosphatidic acid in early plant development stages (Yu et al., 2004). Moreover, phosphatidic acid has been identified as a significant signaling molecule in plants, playing a central role in stress and development responses. It's a lipid second messenger during plant stress, metabolism, and development, with various proteins specifically binding to it, facilitating numerous downstream responses (Testerink & Munnik, 2011).
Bioactive Lipid's Unique Properties
This compound, as part of the broader family of phosphatidic acid and lysophosphatidic acid, is known for its significant bioactive properties. These lipids, despite their simple structure, are involved in crucial cellular processes. The ionization behavior and charge properties of phosphatidic acid are unique, influencing various cellular functions and interactions with other biomolecules. The lipid's headgroup charge is notably affected by local lipid composition, indicating its versatile role in different subcellular locations (Kooijman et al., 2005).
Involvement in Membrane Rearrangements
This compound contributes significantly to membrane rearrangements. Its unique biophysical properties enable it to regulate and amplify cellular signaling pathways and functions. It plays a role in membrane fusion and fission through various mechanisms, including being a substrate for enzymes that produce lipids involved in these processes, contributing to membrane curvature, interacting with essential proteins for membrane fusion and fission, and activating enzymes whose products are involved in membrane rearrangements (Zhukovsky et al., 2019).
Modulation of Membrane Curvature
The local generation of this compound is pivotal in regulating intracellular membrane transport. It can recruit and activate downstream effectors or alter the membrane's biophysical properties to induce bending or destabilization. The molecular shape of (lyso)phosphatidic acid is heavily dependent on pH and divalent cations, which significantly influences its role in membrane fission and fusion processes (Kooijman et al., 2003).
Propiedades
Número CAS |
80164-20-1 |
|---|---|
Fórmula molecular |
C23H45O8P |
Peso molecular |
480.6 g/mol |
Nombre IUPAC |
[(2R)-2-decanoyloxy-3-phosphonooxypropyl] decanoate |
InChI |
InChI=1S/C23H45O8P/c1-3-5-7-9-11-13-15-17-22(24)29-19-21(20-30-32(26,27)28)31-23(25)18-16-14-12-10-8-6-4-2/h21H,3-20H2,1-2H3,(H2,26,27,28)/t21-/m1/s1 |
Clave InChI |
PHQFPHNJHDEXLJ-OAQYLSRUSA-N |
SMILES isomérico |
CCCCCCCCCC(=O)OC[C@H](COP(=O)(O)O)OC(=O)CCCCCCCCC |
SMILES |
CCCCCCCCCC(=O)OCC(COP(=O)(O)O)OC(=O)CCCCCCCCC |
SMILES canónico |
CCCCCCCCCC(=O)OCC(COP(=O)(O)O)OC(=O)CCCCCCCCC |
Sinónimos |
1,2-didecanoyl-3-phosphatidic acid 1,2-didecanoyl-3-sn-phosphatidic acid PA(10) |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(1S,3S,6S,7S,8R,9S)-7-hydroxy-6-[(4-methoxyphenyl)methyl]-3-(methylamino)-5-azatricyclo[6.3.1.01,5]dodecan-9-yl] dihydrogen phosphate](/img/structure/B1242506.png)

![[3-(Diethylamino)-2,2-dimethylpropyl] 5-[4-(trifluoromethyl)phenyl]furan-2-carboxylate](/img/structure/B1242508.png)
![5-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)thiolan-2-yl]thiophene-3-carboxamide](/img/structure/B1242510.png)
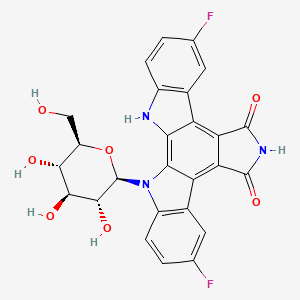
![Dimethyl 2,2'-(9,9',10,10'-tetrahydroxy-7,7'-dimethoxy-1,1'-dioxo-3,3',4,4'-tetrahydro-[6,6'-binaphtho[2,3-c]pyran]-3,3'-diyl)diacetate](/img/structure/B1242513.png)
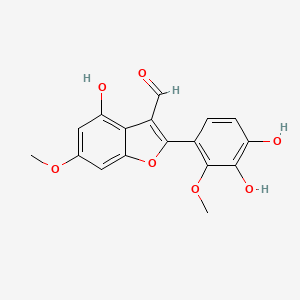
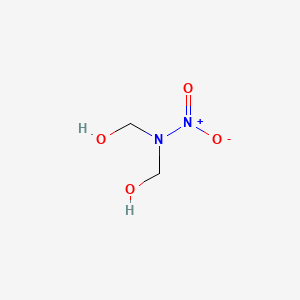


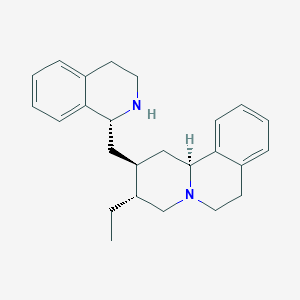
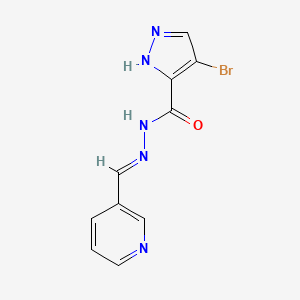
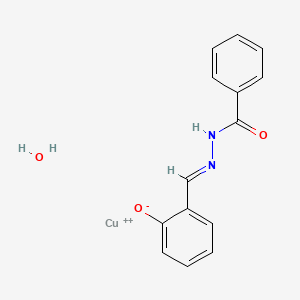
![N-[(E)-[2-(difluoromethoxy)phenyl]methylideneamino]-1,3-benzoxazol-2-amine](/img/structure/B1242525.png)
